molecular formula C20H16OS B377512 2-Thiophen-2-yl-4-p-tolyl-4H-chromene CAS No. 330559-05-2

2-Thiophen-2-yl-4-p-tolyl-4H-chromene

Cat. No.: B377512
CAS No.: 330559-05-2
M. Wt: 304.4g/mol
InChI Key: LEVQLYCQAVTQAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Thiophen-2-yl-4-p-tolyl-4H-chromene is a chemical compound with the molecular formula C₂₀H₁₆OS and an average molecular mass of 304.407 g/mol . This synthetic small molecule belongs to the class of 4H-chromene derivatives, which are oxygen-containing heterocycles recognized as an important scaffold in medicinal chemistry research due to their wide range of potential biological activities . Chromene compounds, particularly 4-aryl-4H-chromenes, have been identified in scientific literature as possessing significant biological properties. Research on analogous structures has demonstrated that this class of compounds can exhibit potent antiproliferative activity against various cancer cell lines, with studies suggesting their mechanism of action may involve the induction of apoptosis . Furthermore, chromene scaffolds have shown promising antimicrobial activity against a panel of human pathogens, including Gram-positive and Gram-negative bacteria and fungi . The structure of this compound incorporates a thiophene ring, a privileged pharmacophore in drug discovery. Thiophene-containing compounds are ranked 4th among U.S. FDA-approved sulfur-containing small-molecule drugs, underscoring the therapeutic relevance of this heterocycle . The combination of the chromene core with the thiophene and p-tolyl substituents makes this compound a subject of interest for researchers investigating new biologically active materials. This product is intended for research purposes only, such as in vitro biological screening, assay development, and structure-activity relationship (SAR) studies in the fields of oncology and infectious disease. It is not for diagnostic or therapeutic use.

Properties

CAS No.

330559-05-2

Molecular Formula

C20H16OS

Molecular Weight

304.4g/mol

IUPAC Name

4-(4-methylphenyl)-2-thiophen-2-yl-4H-chromene

InChI

InChI=1S/C20H16OS/c1-14-8-10-15(11-9-14)17-13-19(20-7-4-12-22-20)21-18-6-3-2-5-16(17)18/h2-13,17H,1H3

InChI Key

LEVQLYCQAVTQAO-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2C=C(OC3=CC=CC=C23)C4=CC=CS4

Canonical SMILES

CC1=CC=C(C=C1)C2C=C(OC3=CC=CC=C23)C4=CC=CS4

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Features and Reported Activities of Selected 4H-Chromene Derivatives

Compound Name Substituents Molecular Weight (g/mol) Biological Activities References
2-Thiophen-2-yl-4-p-tolyl-4H-chromene 2-Thiophene, 4-p-tolyl 304.407 Anticancer, Antioxidant (inferred)
3-Bromo-4-phenyl-2H-chromene 3-Bromo, 4-phenyl 287.15 Bioactivity not specified
2-(Thiophen-2-yl)-4H-chromene-3-sulfonate derivatives 2-Thiophene, 3-sulfonate esters 260–300 (approx.) Antioxidant, Cytotoxic
3-(5-Phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one 3-Oxadiazole, 2-keto 307.30 Anticonvulsant
6-Methoxy-2-trifluoromethyl-4H-chromene-4-thione 6-Methoxy, 2-CF₃, 4-thione 260.23 Not reported

Key Observations:

Electron-Donating vs. Electron-Withdrawing Groups: The thiophene group in this compound provides electron-rich characteristics, favoring π-π stacking interactions in biological systems. The trifluoromethyl group in 6-Methoxy-2-trifluoromethyl-4H-chromene-4-thione offers strong electronegativity, which may stabilize metabolic degradation compared to the p-tolyl group.

Bromine substitution (3-Bromo-4-phenyl-2H-chromene ) may increase halogen bonding interactions but could also elevate toxicity risks.

Biological Activity Trends: Anticancer Potential: Sulfonate derivatives of 2-(thiophen-2-yl)-4H-chromene exhibit cytotoxic activities, though specific IC₅₀ values are unreported in the evidence . The p-tolyl group in the target compound may enhance hydrophobicity, favoring uptake in cancer cells. Antioxidant Activity: Thiophene-containing chromenes (e.g., ) demonstrate radical scavenging capabilities, likely due to sulfur’s redox-active nature. The absence of polar groups (e.g., sulfonate) in this compound may reduce water solubility but improve lipid bilayer penetration.

Structure-Activity Relationship (SAR) Insights

  • Thiophene vs. Other Heterocycles : Thiophene-containing chromenes (e.g., ) show enhanced antioxidant and cytotoxic activities compared to phenyl-substituted analogs (e.g., ), likely due to sulfur’s electron donation and metabolic stability.
  • p-Tolyl Group Impact : The methyl group on the p-tolyl moiety may sterically hinder interactions with certain enzymes, a trade-off for improved pharmacokinetic properties.

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